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Welcome to the technical support center for Focused Ion Beam Scanning Electron Microscopy

(FIB-SEM). This resource is designed for researchers, scientists, and drug development

professionals to troubleshoot and prevent common artifacts encountered during FIB-SEM

imaging.

Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your FIB-SEM

experiments.

Issue: Vertical lines or "curtains" are obscuring the milled face of my cross-section.

Cause: This artifact, known as the "curtaining effect" or "streaking," is one of the most common

challenges in FIB-SEM. It arises from non-uniform milling rates across the sample.[1][2][3] This

can be caused by variations in material density, crystallography, or surface topography.[2][4][5]

[6] For instance, milling through materials with different hardness or porous samples can lead

to significant curtaining.[2][4]

Solutions:

Sample Preparation:

Protective Layer: Deposit a protective layer of a smooth, homogenous material (e.g.,

platinum) using a gas injection system (GIS) on the sample surface before milling.[4][5][6]
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This helps to create a more uniform surface for the ion beam to interact with.

Resin Embedding: For porous samples, embedding in resin can fill the pores and reduce

the likelihood of curtaining.[4]

Milling Parameters:

Lower Ion Beam Current: Use lower ion beam currents for the final polishing steps of the

cross-section.[4][6]

Rocking Stage/Goniometer Stage: Employ a rocking or goniometer stage that tilts the

sample during milling.[2][4][5][7][8] This constantly changes the angle of incidence of the

ion beam, averaging out the differential milling rates. Some systems offer a "spin mill"

technique for uniform large-area milling.[2]

Alternating Angle Milling: A simple modification to the acquisition protocol using alternating

±2º angled milling can significantly reduce streaking artifacts without requiring hardware

redesign.[3]

Post-Processing:

Software Correction: Use image processing algorithms to computationally remove

curtaining artifacts from an image stack.[1][5][7][8]

Issue: My images have bright patches, are distorted, or appear to drift.

Cause: These are classic signs of "charging," which occurs when the number of incoming

electrons from the beam is greater than the number of electrons leaving the non-conductive

sample.[9][10] This build-up of negative charge deflects the primary electron beam, leading to a

variety of image artifacts.[9][10][11]

Solutions:

Improve Sample Conductivity:

Conductive Coating: The most common solution is to coat the sample with a thin layer of a

conductive material, such as gold, platinum, or carbon.[9][12][13]
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Grounding: Ensure the sample is properly grounded to the sample holder using conductive

tape or paint.[13]

Adjust Imaging Parameters:

Lower Accelerating Voltage (kV): Reducing the accelerating voltage (typically to between 2

and 5 kV) can help balance the charge on the sample surface.[9][10]

Lower Beam Current: Reducing the electron beam current decreases the number of

electrons hitting the sample, thus reducing the charging effect.[9]

Environmental SEM (ESEM):

Low Vacuum Mode: Using an ESEM or a low-vacuum SEM introduces a small amount of

gas into the chamber. This gas gets ionized by the electron beam, and the positive ions

are attracted to the charged areas of the sample, neutralizing the negative charge.[9][14]

Charge Neutralization:

Some FIB-SEM systems have dedicated charge neutralizers that flood the sample surface

with low-energy ions or electrons to counteract charging.[15]

Issue: I see material deposited on areas I did not intend to mill.

Cause: This is known as "redeposition," where sputtered material from the milling process

deposits back onto the sample surface.[16][17] This is more prevalent when using high ion

beam currents, milling in confined areas like trenches, or working with materials that have a

high sputter rate.[16][17]

Solutions:

Milling Strategy:

Milling Direction: Anticipate the area of redeposition, which is typically behind the milled

pattern relative to the beam direction.[16]

Parallel Milling for J-cuts: When preparing TEM lamellae, perform J-cuts in a parallel mode

to avoid redeposition into the previously milled area.[16]
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Gas-Assisted Etching (GAE):

The use of GAE can significantly reduce redeposition artifacts.[17]

Protective "Umbrella" Method:

A masking technique using standard FIB-SEM equipment can protect specific surfaces

from redeposition and ion implantation.[18]

Milling Parameters:

Lower Ion Beam Current: Use less aggressive milling conditions, especially for the final

steps.[6]

Avoid Over-milling: Be careful not to mill beyond the region of interest to avoid sputtering

underlying materials.[6]

Issue: My sample appears melted, deformed, or has altered crystalline structure.

Cause: The high-energy ion and electron beams can cause various forms of "beam damage" to

the sample. This includes:

Heating: The energy from the beam can cause localized heating, leading to melting or

deformation, especially in soft materials like polymers and biological specimens.[9][19][20]

Amorphization: The ion beam can destroy the crystalline structure of a material, rendering it

amorphous.[6][21] This is a known issue for materials like silicon.[6]

Ion Implantation: Ions from the beam (typically Gallium) can be implanted into the sample,

altering its composition and properties.[6][18][21][22]

Phase Transformation: The ion beam interaction can induce a phase change in some

materials, for example, from austenite to ferrite in stainless steel.[6]

Solutions:

Cryo-FIB/SEM:
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Cooling the sample to cryogenic temperatures (e.g., -130°C) is a very effective way to

minimize beam-induced damage, especially for soft and biological materials.[19][20] It

prevents melting, deformation, and bubbling.[19]

Milling Parameters:

Lower Beam Currents and Voltages: Use lower ion beam currents and accelerating

voltages, especially for final polishing steps, to reduce the energy imparted to the sample.

[6][23]

Low-Energy Final Polish: A final polishing step with a low-energy ion beam can help

remove the damaged layer created by higher-energy milling.[23]

Protective Coating:

A platinum layer can help to dissipate heat and protect the underlying sample from direct

ion impact.[22][23]

Different Ion Species:

For sensitive materials, using different ion species like Xenon, Argon, or Oxygen can

provide optimal milling with less damage compared to Gallium.[2]

Femtosecond Lasers:

For removing large volumes of material, an integrated femtosecond laser can ablate

material quickly with minimal thermal damage to the surrounding area.[2]

Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in FIB-SEM imaging?

A1: The most frequently encountered artifacts include the curtaining effect (vertical striations),

charging (bright spots and image drift), redeposition of sputtered material, and various forms of

beam damage such as heating, amorphization, and ion implantation.[1][21] Contamination from

hydrocarbons in the chamber and edge effects (unnaturally bright edges) are also common.[9]

[12]
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Q2: How can I minimize curtaining on a heterogeneous sample?

A2: For samples containing materials with different milling rates, several strategies can be

employed. Depositing a thick, uniform protective layer is a crucial first step.[5][6] Using a

rocking stage or alternating the milling angle helps to average out the milling rate differences.

[2][3] Finally, a gentle, low-current polishing step can clean up the face of the cross-section.[4]

Q3: My sample is non-conductive. What is the best way to prepare it for FIB-SEM?

A3: For non-conductive samples, the primary goal is to prevent charging. This is typically

achieved by sputter-coating the sample with a thin layer of a conductive material like gold,

platinum, or carbon.[9][13] It is also critical to ensure a good conductive path from the coated

surface to the SEM stub using conductive adhesives.

Q4: What is the purpose of a platinum gas injection system (GIS)?

A4: A platinum GIS is used to deposit a protective layer on the region of interest before milling.

This layer serves multiple purposes: it protects the sample surface from ion beam damage,

reduces the curtaining effect by providing a uniform material for the initial milling, and can help

to dissipate charge.[4][22]

Q5: When should I consider using Cryo-FIB/SEM?

A5: Cryo-FIB/SEM is highly recommended for beam-sensitive materials. This includes soft

materials like polymers, biological specimens, and certain battery materials.[19][20] The

cryogenic temperatures prevent artifacts such as melting, deformation, and bubbling that can

occur at room temperature due to beam-induced heating.[19]
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Artifact Key Parameter
Recommended
Value/Setting

Notes

Charging
Accelerating Voltage

(kV)
2 - 5 kV

Effective for reducing

charging on non-

conductive samples.

[10]

Beam Damage

(Biological)

Polishing Beam

Current
100 - 300 pA

Low ion beam

currents for final

polishing can reduce

the damaged layer.

[23]

Beam Damage

(Biological)

Rough Milling Beam

Current
5 - 7 nA

Higher currents can

be used for initial

rough milling.[23]

Curtaining
Alternating Milling

Angle
±2º

A small tilt alternation

can significantly

reduce streaking

artifacts.[3]

Cryo-FIB/SEM Sample Temperature -130°C

Effective temperature

for minimizing beam

damage in sensitive

samples.[19]

Experimental Protocols
Protocol 1: Standard Conductive Coating for Non-Conductive Samples

Sample Mounting: Securely mount the dry sample onto an SEM stub using double-sided

carbon tape or a suitable adhesive.[24][25]

Glove Usage: Always wear gloves when handling the sample and holder to prevent

contamination.[9][24][25]
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Sputter Coater Setup: Place the mounted sample into a sputter coater. Ensure the chamber

is clean.

Pump Down: Evacuate the sputter coater chamber to the recommended vacuum level.

Coating: Sputter a thin (typically 5-10 nm) layer of a conductive material (e.g., gold, platinum,

or carbon) onto the sample. The coating time and current will depend on the material and the

sputter coater model.

Grounding Check: After coating, ensure there is a continuous conductive path from the

sample surface to the SEM stub. This can be verified with a multimeter or by carefully

applying conductive paint to bridge any gaps.

Loading: Carefully load the coated sample into the FIB-SEM chamber.

Protocol 2: Cryo-FIB/SEM for Beam-Sensitive Samples

Sample Freezing: Rapidly freeze the sample using a suitable cryogen (e.g., liquid nitrogen

slush, liquid ethane) to vitrify the water content and prevent crystalline ice formation.

Cryo-Transfer: Transfer the frozen sample to a cryo-stage within the FIB-SEM preparation

chamber under vacuum and at cryogenic temperatures.

Sublimation (Optional): A controlled sublimation step can be performed to remove any

surface frost that may have accumulated.

Cryo-Coating: Apply a conductive coating at cryogenic temperatures to prevent charging.

Transfer to Main Chamber: Transfer the sample to the main FIB-SEM chamber, maintaining

it at cryogenic temperature throughout the process.[19]

Milling and Imaging: Perform FIB milling and SEM imaging while the sample is held at a

constant cryogenic temperature (e.g., -130°C).[19] This minimizes heat-related artifacts.[19]
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Caption: A workflow diagram for troubleshooting common FIB-SEM artifacts.
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Caption: Logical relationships between causes and solutions for the curtaining artifact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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